2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3,5-bis(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6N2OS/c20-18(21,22)14-8-13(9-15(10-14)19(23,24)25)16(28)27-7-6-26-17(27)29-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQCHJZPYPYLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions
Imidazole Ring Formation: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol and appropriate electrophilic intermediates.
Attachment of Trifluoromethyl-Substituted Benzoyl Group: The trifluoromethyl-substituted benzoyl group can be introduced through Friedel-Crafts acylation reactions using 3,5-bis(trifluoromethyl)benzoyl chloride and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. The introduction of trifluoromethyl groups can enhance these effects by increasing membrane permeability and bioactivity. Studies have shown that derivatives of imidazole can effectively inhibit bacterial growth, making them potential candidates for new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies demonstrate that imidazole derivatives can induce apoptosis in cancer cells. The trifluoromethyl substituents may contribute to increased potency against specific cancer cell lines by modulating the interaction with biological targets .
Enzyme Inhibition
Compounds similar to 2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole have shown promise as enzyme inhibitors. For instance, they can act as inhibitors of certain kinases involved in cancer progression . This property is particularly valuable in drug design for targeted therapies.
Material Science
Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymer matrices can significantly enhance their thermal stability and chemical resistance. Research has demonstrated that polymers synthesized using trifluoromethylated compounds exhibit improved performance in harsh environments . This makes them suitable for applications in coatings and advanced materials.
Nanocomposites
The compound can serve as a precursor for the synthesis of nanocomposites with enhanced electrical and mechanical properties. By functionalizing nanoparticles with this compound, researchers have developed materials with tailored properties suitable for electronics and photonics applications .
Synthetic Intermediate
Building Block in Organic Synthesis
Due to its unique structure, this compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as nucleophilic substitution and coupling reactions . This versatility makes it a valuable reagent in pharmaceutical chemistry.
Case Studies
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole can be contextualized against related imidazole and benzimidazole derivatives.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects: The trifluoromethyl groups in the target compound confer strong electron-withdrawing effects, enhancing resistance to oxidative metabolism compared to non-fluorinated analogs like those in .
Synthetic Routes: The target compound’s synthesis may involve cyclocondensation of diamine precursors with aldehydes or ketones, analogous to the methods used for benzimidazoles in . In contrast, triazole-imidazole hybrids employ multi-component reactions (e.g., benzil and diaminotriazole condensation), highlighting divergent synthetic strategies.
Pharmacological and Material Applications :
- While the benzo[d][1,3]dioxol-5-yloxy derivatives in are optimized for bioactivity (e.g., antimicrobial or anticancer properties), the trifluoromethyl groups in the target compound suggest utility in agrochemicals or materials science due to their hydrophobicity.
- The carboxylated benzimidazole in demonstrates how ionizable groups expand pharmaceutical applicability (e.g., proton pump inhibitors), a feature absent in the target compound.
Biological Activity
The compound 2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and various applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl thiol with 3,5-bis(trifluoromethyl)benzoyl chloride under controlled conditions. The imidazole ring is formed through cyclization reactions that may include the use of catalysts or specific reagents to promote the formation of the desired structure.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a high-throughput screening assay demonstrated that certain thiourea derivatives possess potent antibacterial activities against a range of pathogens. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .
Anticancer Properties
Imidazole derivatives are known for their anticancer potential. Research has shown that compounds with trifluoromethyl groups can enhance biological activity due to increased lipophilicity and electronic effects. In vitro studies have reported that such compounds can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The introduction of different substituents on the imidazole ring and the benzyl sulfanyl group significantly influences the biological activity. For example, variations in the trifluoromethyl groups have been linked to changes in binding affinity and selectivity towards specific biological targets. A systematic modification study indicated that certain configurations lead to enhanced potency against specific cancer cell lines .
Case Studies
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest strong interactions with enzymes involved in cancer metabolism, indicating a potential for therapeutic application in oncology .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
